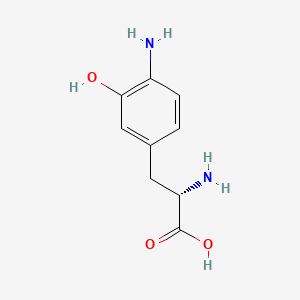

4-Amino-3-hydroxyphenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWPXBNFKWLGJH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996413 | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74923-08-3 | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074923083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-3-hydroxyphenylalanine: A Technical Guide to its Significance in Melanin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Amino-3-hydroxyphenylalanine (4-AHP)

This compound (4-AHP) is a non-proteinogenic amino acid that has emerged as a highly specific and valuable biomarker in the field of melanin (B1238610) research. Structurally, it is an isomer of 3-amino-4-hydroxyphenylalanine, also known as 3-aminotyrosine (B249651) (AT). Unlike its isomer, the presence of 4-AHP in biological samples is almost exclusively derived from the degradation of pheomelanin, the reddish-brown pigment. This specificity makes 4-AHP a critical tool for accurately quantifying pheomelanin content in various tissues, such as hair and skin, and in melanoma cells.

Reductive hydrolysis of pheomelanin with hydriodic acid (HI) yields both 4-AHP and 3-AHP.[1] However, 3-AHP can also be generated from other biological sources, most notably from nitrotyrosine residues in proteins, making it a less reliable marker for pheomelanin.[1] Consequently, the measurement of 'specific AHP' (4-AHP) is considered a more precise indicator of pheomelanin levels than 'total AHP,' which is the combined amount of both isomers.[1]

This technical guide provides an in-depth overview of 4-AHP, its role in melanin research, the biochemical pathways leading to its formation, detailed experimental protocols for its analysis, and its implications in the study of melanomagenesis and age-related macular degeneration.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 74923-08-3 |

| Synonyms | 4-AHP, 'specific AHP' |

| Chemical Structure | A derivative of L-phenylalanine with an amino and a hydroxyl group on the phenyl ring. |

The Role of 4-AHP in Melanin Research

The significance of 4-AHP in melanin research is primarily centered on its utility as a specific marker for pheomelanin. The ability to accurately quantify pheomelanin is crucial for understanding the diversity of human hair and skin pigmentation.[2] Hair color, for instance, is largely determined by the quantity and ratio of eumelanin (B1172464) (black-brown pigment) to pheomelanin.[2]

By using analytical methods to measure 4-AHP, researchers can create a "chemical phenotype" of pigmentation that correlates well with the visual phenotype.[2] For example, studies have shown that while eumelanin content decreases progressively from black to blond hair, there is a consistent low level of pheomelanin. Red hair is a notable exception, containing nearly equal amounts of both pheomelanin and eumelanin.[2] This precise quantification is also valuable in studying various hypopigmentary disorders.[2]

Furthermore, the ratio of 4-AHP to eumelanin markers, such as pyrrole-2,3,5-tricarboxylic acid (PTCA), provides a more distinct segregation between different hair colors compared to using total AHP.[1] This highlights the superior specificity of 4-AHP in characterizing the melanin composition of a sample.

Biochemical Pathway of Pheomelanin Synthesis and 4-AHP Formation

The biosynthesis of both eumelanin and pheomelanin begins with the amino acid tyrosine.[3] The key enzyme tyrosinase catalyzes the conversion of tyrosine to dopaquinone (B1195961). At this point, the pathway diverges. In the presence of cysteine, dopaquinone is converted to cysteinyldopas, primarily 5-S-cysteinyldopa and to a lesser extent, 2-S-cysteinyldopa.[3]

The oxidative polymerization of 5-S-cysteinyldopa leads to the formation of pheomelanin.[1] It is from this specific precursor that 4-AHP is derived upon reductive hydrolysis with hydriodic acid.[1] The isomer, 3-AHP, is formed from the polymerization of 2-S-cysteinyldopa.[1]

The MC1R Signaling Pathway and the Eumelanin/Pheomelanin Switch

The balance between eumelanin and pheomelanin production is tightly regulated by the melanocortin 1 receptor (MC1R) signaling pathway. MC1R is a G-protein coupled receptor expressed on the surface of melanocytes.

Activation of MC1R by its agonist, α-melanocyte-stimulating hormone (α-MSH), leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade upregulates the expression and activity of tyrosinase and other enzymes involved in melanogenesis, ultimately promoting the synthesis of eumelanin.

Conversely, when MC1R signaling is low or blocked, for instance by the antagonist agouti signaling protein (ASP), the production of eumelanin is suppressed. In this state, the melanocyte defaults to the pheomelanin synthesis pathway, provided that cysteine is available. Therefore, the MC1R pathway acts as a molecular switch that determines the type of melanin produced.

Experimental Protocols for 4-AHP Analysis

The standard method for the quantification of 4-AHP from biological samples involves two key steps: reductive hydrolysis of the pheomelanin polymer followed by high-performance liquid chromatography (HPLC) analysis of the resulting aminohydroxyphenylalanine isomers.

1. Reductive Hydrolysis

-

Objective: To break down the pheomelanin polymer and release 4-AHP and 3-AHP.

-

Reagents: Hydriodic acid (HI), 57% solution.

-

Protocol:

-

Weigh a known amount of the biological sample (e.g., 1-10 mg of hair) into a hydrolysis tube.

-

Add a specific volume of hydriodic acid (e.g., 500 µL).

-

Seal the tube under nitrogen to prevent oxidation.

-

Heat the sample at a controlled temperature (e.g., 130°C) for a defined period (e.g., 20 hours).

-

After hydrolysis, cool the sample to room temperature.

-

Evaporate the hydriodic acid under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

2. HPLC Analysis

-

Objective: To separate and quantify 4-AHP and 3-AHP.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and an electrochemical or fluorescence detector.

-

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., 25 mM ammonium (B1175870) acetate (B1210297) with sodium octanesulfonate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[4][5] The exact composition and gradient will depend on the specific column and system.

-

Flow Rate: Typically 0.8-1.2 mL/min.

-

Detection: Electrochemical detection is highly sensitive for these compounds.[5][6] Fluorescence detection can also be used after derivatization.

-

Quantification: Generate a standard curve using known concentrations of pure 4-AHP and 3-AHP standards. The concentration in the sample is determined by comparing the peak area to the standard curve.

-

Quantitative Analysis of 4-AHP in Human Hair

The quantification of 4-AHP has been instrumental in characterizing the melanin content of human hair of different colors. The following table summarizes representative data from studies that have measured 4-AHP levels in various hair types.

Table 2: Quantitative Levels of 4-AHP in Human Hair of Different Colors

| Hair Color | 4-AHP (µg/g of hair) | Eumelanin/Pheomelanin Ratio | Reference |

| Black | Trace levels | High | [2] |

| Dark Brown | Trace levels | High | [2] |

| Brown | Trace levels | Moderate | [2] |

| Light Brown | Trace levels | Lower | [2] |

| Blond | Trace levels | Low | [2] |

| Red | Significantly elevated | Approximately 1:1 | [2] |

Note: "Trace levels" indicates that pheomelanin is present but at a much lower concentration than eumelanin. The exact values can vary between individuals.

4-AHP in Melanomagenesis and Age-Related Macular Degeneration Research

The study of 4-AHP and its parent molecule, pheomelanin, extends beyond pigmentation into the realms of cancer and degenerative diseases.

Melanomagenesis: There is growing evidence that pheomelanin may contribute to the development of melanoma, the most serious form of skin cancer.[7] Unlike the photoprotective eumelanin, pheomelanin is thought to be phototoxic, generating reactive oxygen species (ROS) upon exposure to ultraviolet (UV) radiation. This can lead to oxidative stress and DNA damage in melanocytes, potentially promoting malignant transformation.[8] The quantification of 4-AHP in melanoma cells allows researchers to assess the pheomelanin content and investigate its role in tumor progression.[9][10] Studies have shown that some melanoma cell lines produce significant amounts of pheomelanin, which can be quantified through the analysis of 4-AHP.[7]

Age-Related Macular Degeneration (AMD): AMD is a leading cause of vision loss in the elderly, and its pathogenesis is linked to oxidative stress and inflammation in the retinal pigment epithelium (RPE).[11][12][13] The RPE contains melanin, and there is interest in understanding how the type of melanin might influence the susceptibility to AMD. It is hypothesized that a higher pheomelanin-to-eumelanin ratio in the RPE could increase the risk of AMD due to the pro-oxidant properties of pheomelanin.[14] While direct measurement of 4-AHP in the RPE is challenging, its analysis in related tissues can provide insights into an individual's overall melanin phenotype and potential risk factors.

Conclusion

This compound has proven to be an indispensable tool in melanin research. Its specificity as a marker for pheomelanin allows for accurate quantification of this pigment, which is crucial for understanding the chemical basis of pigmentation, studying pigmentary disorders, and investigating the role of pheomelanin in diseases such as melanoma and age-related macular degeneration. The detailed experimental protocols and our understanding of the underlying biochemical and signaling pathways provide a solid foundation for researchers and drug development professionals to utilize 4-AHP in their studies, ultimately contributing to advancements in dermatology, oncology, and ophthalmology.

References

- 1. The usefulness of this compound as a specific marker of pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of human hair pigmentation as studied by chemical analysis of eumelanin and pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC analysis of pheomelanin degradation products in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC analysis of pheomelanin degradation products in human urine [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of eumelanin and pheomelanin in hair and melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminoacids—Precursors of melanin synthesis in hamster melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the pathogenesis of age-related macular degeneration: A review of the interplay between retinal pigment epithelium dysfunction and the innate immune system : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 12. Pathogenesis and Pathophysiology of Age-Related Macular Degeneration | Ento Key [entokey.com]

- 13. Exploring the pathogenesis of age-related macular degeneration: A review of the interplay between retinal pigment epithelium dysfunction and the innate immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Degradation Products of Eumelanin and Pheomelanin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanins, the pigments responsible for coloration in most organisms, are broadly classified into two main types: the black-to-brown eumelanin (B1172464) and the yellow-to-reddish-brown pheomelanin. Understanding the degradation pathways of these complex biopolymers is crucial for research in dermatology, oncology, and materials science. This technical guide provides an in-depth analysis of the degradation products of both eumelanin and pheomelanin, with a particular focus on correcting a common misconception regarding the origin of 4-Amino-3-hydroxyphenylalanine (4-A3HPA). Contrary to the topic's premise, 4-A3HPA is a specific degradation product of pheomelanin , not eumelanin. This document elucidates the distinct chemical markers for each melanin (B1238610) type, details the experimental protocols for their analysis, and presents quantitative data to support these findings.

Unraveling Melanin Degradation: Eumelanin vs. Pheomelanin

The chemical analysis of melanin is challenging due to its insolubility and complex, heterogeneous structure. Consequently, controlled degradation into identifiable monomeric units is the primary method for its characterization and quantification.

Eumelanin Degradation Markers

Eumelanin is primarily composed of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units. Its degradation is typically achieved through oxidation.

-

Permanganate or Alkaline Hydrogen Peroxide Oxidation (AHPO): This process cleaves the eumelanin polymer to yield specific pyrrolic acids. The most significant marker for eumelanin is pyrrole-2,3,5-tricarboxylic acid (PTCA) .[1][2][3] Pyrrole-2,3-dicarboxylic acid (PDCA) is another marker derived from DHI units.[1][4]

-

Photodegradation (UVA Irradiation): Under strong UVA irradiation, eumelanin can degrade, breaking down the six-membered benzyl (B1604629) ring while leaving the pyrrole (B145914) ring of the indole (B1671886) unit intact.[5] This process can lead to the formation of furo[3,4-b]pyrrole and the release of carbon dioxide.[5][6]

Pheomelanin Degradation and its Specific Marker: 4-A3HPA

Pheomelanin's structure is distinct from eumelanin due to the incorporation of cysteine during its biosynthesis, leading to benzothiazine and benzothiazole (B30560) moieties.

-

Hydriodic Acid (HI) Hydrolysis: Reductive hydrolysis with hydriodic acid is the standard method to analyze pheomelanin.[2][3][7] This reaction specifically cleaves the benzothiazine units to yield aminohydroxyphenylalanine (AHP) isomers. This compound (4-A3HPA or 4-AHP) is a specific and quantitative marker for pheomelanin derived from 5-S-cysteinyldopa units.[7][8][9] Another isomer, 3-amino-4-hydroxyphenylalanine (3-AHP), is also produced.[8][9]

Quantitative Analysis of Melanin Degradation Products

The yield of specific degradation markers is essential for quantifying the amounts of eumelanin and pheomelanin in biological samples. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Yield of Eumelanin Degradation Products

| Eumelanin Source | Degradation Method | Degradation Product | Yield | Reference |

| Synthetic DHI Melanin | AHPO | PDCA | ~1.5 µg/mg | [4] |

| Synthetic DHICA Melanin | AHPO | PTCA | ~150 µg/mg | [4] |

| Synthetic DHI+DHICA (1:1) Melanin | AHPO | PTCA | ~40 µg/mg | [4] |

| Human Black Hair | AHPO | PTCA | (Varies with sample) | [10] |

| Mouse Hair (Black) | AHPO | PTCA | ~200-300 ng/mg | [10] |

Table 2: Quantitative Yield of Pheomelanin Degradation Products

| Pheomelanin Source | Degradation Method | Degradation Product | Yield | Reference |

| Synthetic 5-S-cysteinyldopa-melanin | HI Hydrolysis | 4-AHP | (Correlates with precursor ratio) | [2] |

| Human Red Hair | HI Hydrolysis | 4-AHP | (Varies with sample) | [10] |

| Urine (Melanoma Patients) | HI Hydrolysis | 4-AHP & 3-AHP | 8.1 ± 1.6 μg/mL (Stage I & II) | [11] |

| Urine (Control) | HI Hydrolysis | 4-AHP & 3-AHP | 1.3 ± 0.5 μg/mL | [11] |

Experimental Protocols

Detailed methodologies are critical for the reproducible analysis of melanin degradation products.

Protocol for Eumelanin Analysis via Alkaline Hydrogen Peroxide Oxidation (AHPO)

This protocol is adapted from Ito et al. (2011) and Wakamatsu et al. (2020).[1][4]

-

Sample Preparation: Homogenize biological samples (e.g., hair, skin) in water. For solid melanin samples, prepare a suspension of approximately 1 mg/mL.

-

Oxidation:

-

To a 100 µL aliquot of the sample suspension in a screw-capped conical test tube, add 375 µL of 1 M K₂CO₃.

-

Add 25 µL of 30% H₂O₂.

-

Vigorously mix the solution and incubate at 25°C for 20 hours.

-

-

Reaction Termination: Add 50 µL of 10% Na₂SO₃ to quench the reaction.

-

Acidification: Acidify the mixture by adding 140 µL of 6 M HCl.

-

HPLC Analysis:

-

Directly inject the final mixture into an HPLC system.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: An improved method utilizes 1 mM tetra-n-butylammonium bromide in 0.1 M potassium phosphate (B84403) buffer (pH 2.1) with a methanol (B129727) gradient (e.g., 17% for PTCA and PDCA).[1][12]

-

Detection: UV detection at an appropriate wavelength for PTCA and PDCA.

-

Protocol for Pheomelanin Analysis via Hydriodic Acid (HI) Hydrolysis

This protocol is based on methods described for the analysis of pheomelanin.[2][7][9]

-

Sample Preparation: Place the melanin-containing sample (e.g., 0.5-1 mg) into a vial.

-

Hydrolysis:

-

Add 500 µL of 57% hydriodic acid (HI) and a reducing agent like hypophosphorous acid (H₃PO₂).

-

Seal the vial under nitrogen and heat at 130°C for 20 hours.[7]

-

-

Sample Cleanup:

-

After cooling, evaporate the HI under a stream of nitrogen.

-

Redissolve the residue in a suitable buffer for HPLC injection.

-

-

HPLC Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate) with an ion-pairing reagent like sodium octanesulfonate, and an organic modifier like methanol.[8]

-

Detection: Electrochemical detection is highly specific and sensitive for the analysis of 4-AHP and 3-AHP.[8][9]

-

Visualized Workflows and Pathways

The following diagrams illustrate the degradation pathways and experimental workflows described.

Caption: Chemical and photodegradation pathways of eumelanin.

Caption: Reductive hydrolysis pathway of pheomelanin.

Caption: Experimental workflows for melanin degradation analysis.

Conclusion and Future Directions

The accurate characterization of melanin types through their specific degradation products is fundamental for advancing our understanding of melanogenesis, melanoma development, and the photoprotective or phototoxic properties of these pigments. This guide clarifies that this compound is a definitive marker for pheomelanin, while pyrrole-carboxylic acids are key indicators for eumelanin. The provided protocols and quantitative data serve as a valuable resource for researchers. Future research should focus on refining these analytical techniques to improve sensitivity and to analyze the complex interplay of eumelanin and pheomelanin in biological systems, which may have significant implications for the development of novel therapeutic and photoprotective agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Microanalysis of eumelanin and pheomelanin in hair and melanomas by chemical degradation and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of eumelanin and pheomelanin in hair and melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Chemical degradation and determination of pheomelanin and eumelanin markers [protocols.io]

- 8. HPLC analysis of pheomelanin degradation products in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of pheomelanin by measurement of aminohydroxyphenylalanine isomers with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Pheomelanin and the Analytical Origin of 4-Amino-3-hydroxyphenylalanine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Melanins are a class of heterogeneous polymers that serve as the primary pigments in the skin, hair, and eyes of mammals. They are broadly categorized into two main types: the brown-to-black eumelanin (B1172464) and the yellow-to-reddish pheomelanin.[1][2] The balance between these two pigments dictates the visible phenotype and plays a crucial role in photoprotection. The biosynthesis of melanin (B1238610), or melanogenesis, is a complex enzymatic cascade that occurs within specialized organelles called melanosomes in melanocytes.[3][4] This guide provides an in-depth exploration of the pheomelanin synthesis pathway and clarifies the origin of 4-Amino-3-hydroxyphenylalanine (4-AHP), a key analytical marker used for its quantification. Understanding this pathway is critical for research into pigmentation disorders, melanoma, and the development of novel therapeutic and cosmetic agents.

Chapter 1: The Biosynthetic Pathway of Pheomelanin

The synthesis of both eumelanin and pheomelanin originates from the amino acid L-tyrosine and shares a common initial enzymatic step.[4][5] The divergence between the two pathways is determined by the availability of sulfhydryl compounds, specifically the amino acid L-cysteine.[3][6]

1.1 The Role of Tyrosinase: The Rate-Limiting Step

The initiation and rate-limiting step of melanogenesis is catalyzed by tyrosinase, a copper-containing enzyme located in the melanosomal membrane.[3][7] Tyrosinase performs two sequential catalytic activities:

-

The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3]

-

The oxidation of L-DOPA to dopaquinone (B1195961).[4][7]

Dopaquinone is a highly reactive ortho-quinone and represents the central branch point in melanogenesis.[4][6]

1.2 The Cysteine-Dependent Diversion to Pheomelanogenesis

In the absence of sufficient L-cysteine, dopaquinone undergoes spontaneous intramolecular cyclization to form leucodopachrome, committing the pathway to eumelanin synthesis.[5][6] However, in the presence of L-cysteine, dopaquinone is rapidly conjugated with it, diverting the pathway towards pheomelanin synthesis.[4][8]

This crucial reaction involves the nucleophilic addition of the thiol group of L-cysteine to the dopaquinone ring, yielding two primary isomers of cysteinyldopa (B216619):[9]

-

5-S-cysteinyldopa (5-S-CD): The major adduct, comprising approximately 74% of the initial products.[9]

-

2-S-cysteinyldopa (2-S-CD): A minor adduct, forming about 14% of the products.[9]

1.3 Formation of Benzothiazine Intermediates and Polymerization

The cysteinyldopa isomers undergo further oxidation, catalyzed by tyrosinase, to form cysteinyldopaquinones.[6] These reactive intermediates rapidly and spontaneously cyclize via an intramolecular attack by the amino group of the cysteine residue.[6] This cyclization results in the formation of dihydro-1,4-benzothiazine intermediates.[6][10]

Subsequent oxidation and polymerization of these benzothiazine units, along with some benzothiazole (B30560) derivatives that form through further degradation, produce the final pheomelanin polymer.[6][10][11] The resulting polymer is characterized by its sulfur content and reddish-yellow hue.

Chapter 2: The Origin and Significance of this compound (4-AHP)

A common point of confusion is the role of this compound (4-AHP). It is crucial to understand that 4-AHP is not a biosynthetic precursor or intermediate in the formation of pheomelanin. Instead, it is a specific chemical degradation product used for the quantitative analysis of pheomelanin.[12][13]

The robust, heterogeneous structure of pheomelanin makes its direct measurement challenging. To overcome this, an analytical method was developed based on chemical degradation, which breaks the polymer down into specific, quantifiable markers.[1][14]

The standard method involves the reductive hydrolysis of the pheomelanin polymer with hydriodic acid (HI).[13][15] This process specifically cleaves the benzothiazine units within the polymer to yield two stable aminohydroxyphenylalanine isomers:

-

This compound (4-AHP): Derived from the 5-S-cysteinyldopa units.[13]

-

3-Amino-4-hydroxyphenylalanine (3-aminotyrosine or AT): Derived from the 2-S-cysteinyldopa units.[13]

The amount of these isomers, particularly 4-AHP, in the hydrolysate is directly proportional to the amount of pheomelanin in the original sample.[12] Research has shown that measuring 4-AHP provides a more specific and reliable quantification of pheomelanin than measuring the total amount of both isomers, as the AT marker can sometimes have background levels from other biological sources like nitrotyrosine residues in proteins.[13]

Chapter 3: Quantitative Analysis of Pheomelanin

The chemical degradation method allows for the precise measurement of eumelanin and pheomelanin in a wide range of biological samples, providing critical data for understanding the genetic and environmental regulation of pigmentation.

Table 1: Eumelanin and Pheomelanin Content in Human Hair of Different Colors

| Hair Color | Eumelanin (µg/mg hair) | Pheomelanin (µg/mg hair) | Pheomelanin as % of Total Melanin |

|---|---|---|---|

| Black | 10.5 ± 2.1 | 0.2 ± 0.1 | ~1.9% |

| Brown | 6.5 ± 1.5 | 0.5 ± 0.2 | ~7.1% |

| Blond | 0.6 ± 0.3 | 0.8 ± 0.3 | ~57.1% |

| Red | 0.4 ± 0.2 | 4.5 ± 1.0 | ~91.8% |

Data are representative values compiled from literature and may vary. Source: Adapted from studies on melanin quantification.[1][13]

Table 2: Relative Abundance of Pheomelanin Precursors and Degradation Markers

| Compound | Type | Typical Abundance/Ratio | Significance |

|---|---|---|---|

| 5-S-cysteinyldopa | Biosynthetic Precursor | ~74% of initial cysteinyldopa adducts[9] | Major precursor leading to the bulk of the pheomelanin polymer. |

| 2-S-cysteinyldopa | Biosynthetic Precursor | ~14% of initial cysteinyldopa adducts[9] | Minor precursor contributing to the final polymer structure. |

| 4-AHP | Analytical Marker | Correlates with 5-S-CD content | Considered the most specific marker for pheomelanin quantification.[13] |

| 3-AT | Analytical Marker | Correlates with 2-S-CD content | Used in conjunction with 4-AHP but can have non-pheomelanin origins.[13] |

Chapter 4: Key Experimental Protocols

The following protocols are foundational for the study of pheomelanin biosynthesis and quantification.

4.1 Protocol: Quantification of Pheomelanin via 4-AHP Analysis

This protocol is based on the method of reductive hydrolysis followed by High-Performance Liquid Chromatography (HPLC).[12][13][15]

-

Sample Preparation:

-

Accurately weigh the biological sample (e.g., 5-10 mg of dry hair or tissue, or a pellet of ~1 million cells).

-

Wash the sample with a sequence of solvents (e.g., water, ethanol, ether) to remove contaminants and lipids. Dry the sample completely.

-

-

Reductive Hydrolysis:

-

Place the prepared sample in a screw-cap vial suitable for heating.

-

Add 500 µL of hydriodic acid (HI, 57%).

-

Add 20 µL of 50% hypophosphorous acid (H₃PO₂) to act as a reducing agent and prevent oxidation of the products.

-

Seal the vial tightly and heat at 130°C for 16-20 hours.

-

-

Hydrolysate Processing:

-

After cooling, centrifuge the vial to pellet any solid debris.

-

Carefully transfer the supernatant (the hydrolysate) to a new tube.

-

Evaporate the HI and water under a stream of nitrogen gas or using a vacuum concentrator. This step is critical and may require heating to 60°C.

-

Reconstitute the dry residue in a known volume (e.g., 200 µL) of the HPLC mobile phase, typically a buffered aqueous solution.

-

-

HPLC Analysis:

-

Inject a defined volume (e.g., 20-50 µL) of the reconstituted sample into an HPLC system.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient elution using a buffer (e.g., 0.1 M sodium citrate) with an organic modifier (e.g., methanol).

-

Detection: Use an electrochemical detector, which provides high sensitivity and selectivity for the aminohydroxyphenylalanine isomers.[15]

-

Quantification: Calculate the concentration of 4-AHP and AT by comparing the peak areas from the sample to those of a standard curve generated with pure 4-AHP and AT standards. The amount of pheomelanin is then calculated based on the yield of 4-AHP from synthetic pheomelanin standards.

-

4.2 Protocol: Cellular Tyrosinase Activity Assay

This assay measures the activity of the rate-limiting enzyme in melanogenesis by monitoring the oxidation of L-DOPA to dopachrome (B613829).[7][16]

-

Cell Lysate Preparation:

-

Culture melanocytes or melanoma cells to the desired confluency.

-

Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.

-

Lyse the cell pellet in an ice-cold lysis buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifuging at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

-

-

Enzymatic Reaction:

-

In a 96-well plate, add a standardized amount of protein from the cell lysate (e.g., 20-50 µg) to each well. Adjust the volume with lysis buffer.

-

Add the substrate solution: 2 mM L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8). The final volume in each well should be uniform (e.g., 200 µL).

-

Prepare a blank for each sample containing lysate but with buffer instead of the L-DOPA substrate.

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance of the formed dopachrome at 475-490 nm using a microplate reader.

-

Subtract the blank reading from the sample reading.

-

Tyrosinase activity can be expressed as the change in absorbance per microgram of protein per unit of time.

-

Conclusion

The biosynthesis of pheomelanin is a tightly regulated process branching from the common melanin pathway through the crucial, cysteine-dependent conjugation of dopaquinone. This pathway leads to the formation of a sulfur-containing polymer responsible for red and yellow pigmentation. The quantitative analysis of this polymer relies on the measurement of its specific degradation product, this compound, which serves as a reliable analytical marker, not a biosynthetic precursor. The protocols and data presented herein provide a foundational framework for professionals engaged in the study of melanogenesis, offering the necessary tools to investigate its mechanisms and develop interventions for pigmentation-related conditions.

References

- 1. Quantitative analysis of eumelanin and pheomelanin in humans, mice, and other animals: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. pheomelanin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights into Anti-Melanogenic Effects of Fisetin: PKCα-Induced β-Catenin Degradation, ERK/MITF Inhibition, and Direct Tyrosinase Suppression | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Melanin - Wikipedia [en.wikipedia.org]

- 12. Regulation of eumelanin / pheomelanin synthesis and visible pigmentation in melanocytes by ligands of the melanocortin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The usefulness of this compound as a specific marker of pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. madbarn.com [madbarn.com]

- 15. Determination of pheomelanin by measurement of aminohydroxyphenylalanine isomers with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stimulation of Melanogenesis by Nordihydroguaiaretic Acid : in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Amino-3-hydroxyphenylalanine in the Study of Melanomagenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanomagenesis is a complex process influenced by genetic and environmental factors, prominently including exposure to ultraviolet (UV) radiation. The type of melanin (B1238610) pigment produced by melanocytes plays a crucial role in determining an individual's susceptibility to melanoma. There are two primary forms of melanin: the brown-black, photoprotective eumelanin (B1172464), and the yellow-red, potentially carcinogenic pheomelanin.[1][2] A higher ratio of pheomelanin to eumelanin is associated with an increased risk of developing melanoma, particularly in individuals with fair skin and red hair.[1] 4-Amino-3-hydroxyphenylalanine (4-AHP) is a specific and stable degradation product of pheomelanin, making it an invaluable biomarker for quantifying pheomelanin content in biological samples.[1][3] This technical guide explores the role of 4-AHP not as an active participant in signaling pathways, but as a critical marker in the study of pheomelanin-associated melanomagenesis. We will detail the biochemical pathways of melanin synthesis, the experimental protocols for 4-AHP quantification, and the implications of these measurements for melanoma research and drug development.

Introduction: Melanins and Melanoma Risk

Melanocytes produce melanin within specialized organelles called melanosomes.[4][5] This process, known as melanogenesis, is a complex enzymatic cascade initiated by the enzyme tyrosinase.[6][7] The pathway can bifurcate to produce either eumelanin or pheomelanin, depending on the availability of L-tyrosine and the thiol compound L-cysteine.[4][6]

-

Eumelanin: A dark pigment with potent UV-absorbent and antioxidant properties, considered to be photoprotective.[1]

-

Pheomelanin: A sulfur-containing, reddish pigment that exhibits poor UV absorption and may contribute to oxidative stress and DNA damage upon UV exposure, thereby promoting melanomagenesis.[1]

The balance between eumelanin and pheomelanin synthesis is a key determinant of melanoma risk. The ability to accurately quantify the amount of pheomelanin is therefore essential for understanding melanoma etiology and for developing preventative and therapeutic strategies.

The Melanogenesis Signaling Pathway

The synthesis of both melanin types originates from the amino acid L-tyrosine. The pathway is primarily regulated by the melanocortin 1 receptor (MC1R) signaling cascade.

Signaling Pathway Diagram

Caption: The Melanogenesis Pathway leading to Eumelanin and Pheomelanin synthesis.

This pathway illustrates that Dopaquinone is a critical branch point. In the absence of sufficient cysteine, the pathway proceeds to form eumelanin. However, when cysteine is present, it reacts with Dopaquinone to form cysteinyldopa, shunting the pathway towards the synthesis of pheomelanin.[6] Reductive hydrolysis of this final pheomelanin polymer with hydriodic acid (HI) yields its specific marker, this compound (4-AHP).[3]

4-AHP as a Specific Biomarker for Pheomelanin

Historically, the total amount of aminohydroxyphenylalanine isomers (total AHP), including both 4-AHP and 3-amino-4-hydroxyphenylalanine (3-AT), was used as a marker for pheomelanin.[3] However, 3-AT can be produced from other sources, such as nitrotyrosine residues in proteins, leading to background noise and reduced specificity.[3] Research has demonstrated that 4-AHP is a more specific and reliable marker for pheomelanin derived from the oxidative polymerization of 5-S-cysteinyldopa.[3] The measurement of "specific AHP" (4-AHP) provides a more accurate quantification of pheomelanin content and a clearer distinction in the ratio of pheomelanin to eumelanin (measured via its marker, PTCA) in tissues like hair and skin.[3]

Quantitative Data: Pheomelanin vs. Eumelanin Markers in Human Hair

The ratio of pheomelanin to eumelanin is a critical factor in assessing melanoma risk. The following table summarizes representative data on the levels of their respective markers, 4-AHP and Pyrrole-2,3,5-tricarboxylic acid (PTCA), in human hair of different colors, illustrating the correlation between pigment type and marker concentration.

| Hair Color | Pheomelanin Marker (4-AHP) (ng/mg) | Eumelanin Marker (PTCA) (ng/mg) | Ratio (4-AHP / PTCA) |

| Red | High | Low | High |

| Fair/Blond | Moderate | Low to Moderate | Moderate to High |

| Dark/Black | Low | High | Low |

Note: This table represents a conceptual summary based on findings that red hair has the highest pheomelanin content. Specific quantitative values can be found in dedicated studies.[3]

Experimental Protocols for 4-AHP Quantification

The standard method for quantifying pheomelanin involves the chemical degradation of the pigment followed by chromatographic analysis of 4-AHP.

Protocol: Reductive Hydrolysis and HPLC Analysis of 4-AHP

This protocol is adapted from methodologies described for the analysis of pheomelanin in biological samples.[1][3][8]

Objective: To quantify the amount of 4-AHP in a biological sample (e.g., melanoma tissue, hair, urine) as a measure of pheomelanin content.

Materials:

-

Biological sample

-

Hydriodic acid (HI), 57%

-

Hypophosphorous acid (H₃PO₂)

-

Internal standard (e.g., 3-aminotyrosine, if not being measured as part of 'total AHP')

-

Mobile phase for HPLC (e.g., 25 mM ammonium (B1175870) acetate (B1210297) with sodium octanesulfonate as an ion-pairing reagent)

-

HPLC system with an electrochemical detector

-

Ion-exchange chromatography columns (for sample cleanup)

-

Heating block or oven

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh a precise amount of the biological sample (e.g., 0.1-1.0 mg of tissue).

-

Hydrolysis:

-

Place the sample in a reaction vial.

-

Add 500 µL of hydriodic acid (HI) and a small amount of hypophosphorous acid (as a reducing agent).

-

Seal the vial tightly under nitrogen to prevent oxidation.

-

Heat the sample at 130°C for 16-20 hours.[8] This step breaks down the pheomelanin polymer into its constituent aminohydroxyphenylalanine isomers.

-

-

Cleanup and Isolation:

-

After cooling, centrifuge the hydrolysate to pellet any solid debris.

-

Remove the supernatant. Evaporate the HI under a stream of nitrogen.

-

Reconstitute the residue in a suitable buffer.

-

Apply the reconstituted sample to an ion-exchange column to isolate the AHP isomers from interfering substances.[8]

-

Elute the AHP isomers from the column.

-

-

HPLC Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of pure 4-AHP.

-

Calculate the concentration of 4-AHP in the sample by comparing its peak area to the standard curve, adjusting for the initial sample weight.

-

Experimental Workflow Diagram

Caption: Workflow for the quantification of 4-AHP from biological samples.

Implications for Melanoma Research and Drug Development

The ability to accurately measure 4-AHP provides a powerful tool for several areas of melanoma research:

-

Risk Assessment: Quantifying the pheomelanin-to-eumelanin ratio in individuals can help stratify their risk for developing melanoma, especially in response to UV exposure.

-

Understanding Tumor Biology: Analyzing 4-AHP levels in melanoma tumors can provide insights into the metabolic state of the cancer cells and their potential for UV-induced secondary mutations.

-

Therapeutic Targeting: While 4-AHP itself is not a therapeutic target, the melanogenesis pathway that produces its parent molecule, pheomelanin, is a target of interest.

-

Modulating Melanin Type: Drugs that can shift the balance of melanogenesis from pheomelanin to eumelanin production could serve as a chemopreventive strategy.

-

Targeting Tyrosinase: Tyrosinase is essential for the first steps of all melanin synthesis.[9][10] While tyrosinase inhibitors are often explored for hyperpigmentation disorders, compounds that are selectively toxic only after being processed by tyrosinase within melanoma cells represent a targeted therapeutic approach.[11][12] The presence of a high pheomelanin-producing phenotype, confirmed by 4-AHP analysis, could identify patient populations who might benefit from therapies targeting the vulnerabilities associated with this pigment type.

-

Conclusion

This compound does not play a direct signaling role in the progression of melanoma. Its critical importance lies in its utility as a highly specific biomarker for pheomelanin.[3] The quantification of 4-AHP allows researchers to accurately determine the pheomelanin content in tissues, which is a key factor associated with an increased risk of melanomagenesis. The detailed experimental protocols for its measurement provide a robust method for investigating the biochemical basis of melanoma susceptibility. For drug development professionals, understanding the pheomelanin-eumelanin balance through tools like 4-AHP analysis is crucial for designing novel chemopreventive agents that can modulate melanin synthesis and for identifying patient populations who may benefit from therapies that target the unique biology of pheomelanin-rich tumors.

References

- 1. diva-portal.org [diva-portal.org]

- 2. news-medical.net [news-medical.net]

- 3. The usefulness of this compound as a specific marker of pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The metabolism of melanin synthesis…from melanocytes to melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorunstar.com [biorunstar.com]

- 7. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]

- 8. Determination of pheomelanin by measurement of aminohydroxyphenylalanine isomers with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosinase regulates the motility of human melanoma cell line A375 through its hydroxylase enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrosinase suppresses vasculogenic mimicry in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Age-related macular degeneration (AMD) stands as a leading cause of irreversible vision loss in the elderly. Its complex pathogenesis involves a confluence of genetic and environmental factors, with oxidative stress and inflammation playing pivotal roles. Recent metabolomic studies have illuminated the significance of metabolic dysregulation in AMD, pointing towards the kynurenine (B1673888) pathway as a critical area of investigation. This guide synthesizes the current understanding of the link between metabolites of the kynurenine pathway, particularly 3-hydroxykynurenine, and the pathophysiology of AMD. While a direct link for 4-Amino-3-hydroxyphenylalanine to AMD is not established in current literature, its structural similarity to key players in the kynurenine pathway warrants a deep dive into this area.

The Kynurenine Pathway: A Double-Edged Sword in Retinal Health

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1][2][3][4][5] This pathway generates several neuroactive metabolites, some of which are neuroprotective, while others are neurotoxic. The balance between these opposing arms of the pathway is crucial for maintaining retinal homeostasis. In the context of AMD, a significant shift towards the neurotoxic branch has been observed.[1][2][3][4][5]

The pathway begins with the conversion of tryptophan to kynurenine. Kynurenine then stands at a metabolic crossroads, where it can be metabolized into either the neuroprotective kynurenic acid (KYNA) or the neurotoxic 3-hydroxykynurenine (3-HK).[6][7] Elevated levels of 3-HK are implicated in promoting oxidative damage and cell death, processes central to the progression of AMD.[6][8]

Signaling Pathway Overview

Caption: The Kynurenine Pathway in the Context of AMD.

Quantitative Evidence: Metabolite Dysregulation in AMD

Several studies have quantified the levels of kynurenine pathway metabolites in patients with AMD compared to healthy controls. A consistent finding is the significant elevation of 3-HK in the serum of AMD patients.[1][3][4] This is often accompanied by a decrease in the ratio of KYNA to 3-HK, indicating a metabolic shift towards neurotoxicity.

| Metabolite/Ratio | Direction of Change in AMD | Fold Change/Statistical Significance | Study Reference |

| 3-Hydroxykynurenine (3-HK) | Increased | Significantly higher (p < 0.001) | Dundar et al. (2025)[1][3][4] |

| Kynurenic Acid (KYNA) | No significant change/Slight decrease | - | Dundar et al. (2025)[1][3][4] |

| KYNA/3-HK Ratio | Decreased | Significantly lower (AUC = 0.741, p = 0.001) | Dundar et al. (2025)[2][5] |

| Tryptophan (TRP) | Decreased | Higher in control group | Dundar et al. (2025)[1][3][4] |

| Kynurenine (KYN) | Decreased | Higher in control group | Dundar et al. (2025)[1][3][4] |

| Quinolinic Acid (QA) | Decreased | Higher in control group | Dundar et al. (2025)[1][3][4] |

Note: The table summarizes findings from a key study in the field. Further research may provide more nuanced data.

The receiver operating characteristic (ROC) analysis in one study revealed that 3-HK was the strongest discriminatory marker for AMD, with an area under the curve (AUC) of 0.815.[5] The KYNA/3-HK ratio also showed significant diagnostic value.[1][2][3][4][5]

Experimental Protocols

The investigation of kynurenine pathway metabolites in AMD has primarily relied on targeted metabolomic analysis of serum samples. A common and robust method employed is the Enzyme-Linked Immunosorbent Assay (ELISA).

Serum Metabolite Quantification via ELISA

This protocol outlines the general steps for measuring the concentrations of tryptophan, kynurenine, KYNA, 3-HK, 3-hydroxyanthranilic acid (3-HAA), and quinolinic acid (QA) in serum samples.

Objective: To quantify the levels of key kynurenine pathway metabolites in the serum of AMD patients and control subjects.

Materials:

-

Commercial ELISA kits for TRP, KYN, KYNA, 3-HK, 3-HAA, and QA.

-

Serum samples collected from fasting AMD patients and age-matched controls.

-

Microplate reader.

-

Standard laboratory equipment (pipettes, tubes, etc.).

Methodology:

-

Sample Collection and Preparation:

-

Fasting blood samples are collected from all participants.

-

Serum is separated by centrifugation and stored at -80°C until analysis.

-

-

ELISA Procedure:

-

The specific protocols provided with each commercial ELISA kit are followed.

-

Generally, this involves the coating of microplate wells with a capture antibody specific to the target metabolite.

-

Serum samples and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A substrate is introduced, which reacts with the enzyme to produce a measurable color change.

-

The absorbance is read using a microplate reader at a specific wavelength.

-

-

Data Analysis:

-

A standard curve is generated using the absorbance values of the known concentrations of the standards.

-

The concentrations of the metabolites in the serum samples are determined by interpolating their absorbance values on the standard curve.

-

Statistical analyses (e.g., Mann-Whitney U test) are performed to compare the metabolite levels between the AMD and control groups.

-

ROC analysis is used to evaluate the diagnostic performance of each biomarker.

-

Experimental Workflow Diagram

Caption: Workflow for Serum Metabolite Analysis in AMD Research.

Future Directions and Therapeutic Implications

The accumulating evidence strongly suggests that the dysregulation of the kynurenine pathway is a key feature of AMD. The elevated levels of the neurotoxic metabolite 3-HK and the corresponding decrease in the protective KYNA/3-HK ratio present a compelling target for therapeutic intervention.

Potential therapeutic strategies could include:

-

Inhibition of Kynurenine 3-Monooxygenase (KMO): KMO is the enzyme responsible for converting kynurenine to 3-HK. Developing specific inhibitors for KMO could shift the metabolic flux towards the production of the neuroprotective KYNA.

-

Enhancement of Kynurenine Aminotransferase (KAT) Activity: KAT enzymes catalyze the conversion of kynurenine to KYNA. Upregulating the activity of these enzymes could increase the levels of this protective metabolite.

-

Dietary Modulation: Since tryptophan is an essential amino acid obtained from the diet, exploring dietary interventions that could influence the kynurenine pathway may offer a non-invasive approach to managing AMD risk.

Further research is needed to validate these therapeutic strategies and to fully elucidate the downstream mechanisms through which 3-HK contributes to retinal damage in AMD. Longitudinal studies are also required to establish a causal relationship between kynurenine pathway dysregulation and the progression of AMD.

References

- 1. Kynurenine pathway metabolites as potential biomarkers in age-related macular degeneration: an ELISA-based prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kynurenine pathway metabolites as potential biomarkers in age-related macular degeneration: an ELISA-based prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kynurenine pathway metabolites as potential biomarkers in age-related macular degeneration: an ELISA-based prospective study | springermedicine.com [springermedicine.com]

- 4. researchgate.net [researchgate.net]

- 5. Kynurenine pathway metabolites as potential biomarkers in age-related macular degeneration: an ELISA-based prospective study | springermedizin.de [springermedizin.de]

- 6. Frontiers | Tryptophan and Kynurenine Pathway Metabolites in Animal Models of Retinal and Optic Nerve Damage: Different Dynamics of Changes [frontiersin.org]

- 7. Tryptophan and Kynurenine Pathway Metabolites in Animal Models of Retinal and Optic Nerve Damage: Different Dynamics of Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurosciencenews.com [neurosciencenews.com]

The difference between 4-Amino-3-hydroxyphenylalanine and 3-aminotyrosine.

An In-depth Technical Guide to the Core Differences Between 4-Amino-3-hydroxyphenylalanine and 3-aminotyrosine (B249651)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of this compound (4-AHP) and 3-aminotyrosine (3-AT), two isomeric, non-proteinogenic amino acids. While structurally similar, their distinct origins, biological significance, and applications set them apart. 4-AHP is primarily recognized as a specific biomarker for pheomelanin, a type of melanin (B1238610) pigment. In contrast, 3-AT, an unnatural amino acid, has found broader applications in biotechnology and biomedical research, including the engineering of fluorescent proteins and as a probe for studying enzymatic mechanisms. This document delves into their chemical properties, biological roles, and the experimental methodologies used to study them, offering a critical resource for researchers in the fields of biochemistry, drug development, and materials science.

Introduction

This compound (4-AHP) and 3-aminotyrosine (3-AT), also known as 3-amino-4-hydroxyphenylalanine, are structural isomers with the molecular formula C₉H₁₂N₂O₃.[1][2] Despite their identical chemical composition, the positional difference of the amino and hydroxyl groups on the phenyl ring leads to significant variations in their chemical and biological properties. 4-AHP is an isomer of 3-aminotyrosine.[1] This guide elucidates these differences, providing a foundational understanding for their distinct applications in scientific research.

Comparative Data Presentation

The following table summarizes the key quantitative and qualitative data for 4-AHP and 3-AT, facilitating a direct comparison of their properties.

| Property | This compound (4-AHP) | 3-aminotyrosine (3-AT) |

| Synonyms | 'specific AHP'[3][4] | 3-amino-4-hydroxyphenylalanine[2][3] |

| Molecular Formula | C₉H₁₂N₂O₃[1][5] | C₉H₁₂N₂O₃[2][6] |

| Molecular Weight | 196.20 g/mol [5] | 196.20 g/mol [2][6] |

| CAS Number | 74923-08-3[1] | 300-34-5[2] |

| Dihydrochloride CAS Number | 21819-90-9[7] | 23279-22-3[8][9] |

| Solubility (as dihydrochloride) | Data not readily available | Soluble to 100 mM in water and DMSO[8][9] |

| Primary Biological Source | Degradation product of 5-S-cysteinyldopa in pheomelanin[1][3][4] | Degradation product of 2-S-cysteinyldopa in pheomelanin and nitrotyrosine residues in proteins[3][4] |

| Key Applications | Specific biomarker for pheomelanin[3][4]; Research in melanomagenesis and age-related macular degeneration[5] | Inducing red shift in fluorescent proteins[8][9][10]; Probe for redox-active tyrosines[11]; Cytotoxic agent in cancer research[12] |

Chemical Structure and Isomerism

The fundamental difference between 4-AHP and 3-AT lies in their isomeric structures. In 4-AHP, the amino group is at position 4 and the hydroxyl group is at position 3 of the phenylalanine ring. Conversely, in 3-AT, the amino group is at position 3 and the hydroxyl group is at position 4. This seemingly minor structural variance has profound implications for their biological origins and functions.

Biological Origins and Significance

A critical distinction between these two molecules is their origin, particularly in the context of melanin biochemistry.

Pheomelanin Degradation

Both 4-AHP and 3-AT are products of the reductive hydrolysis of pheomelanin, a reddish-yellow pigment, using hydriodic acid (HI).[3][4] However, they originate from different precursor units within the pheomelanin polymer:

-

4-AHP is derived from the oxidative polymerization of 5-S-cysteinyldopa .[1][3][4]

-

3-AT is derived from the oxidative polymerization of 2-S-cysteinyldopa .[3][4]

This differential origin makes 4-AHP a more specific marker for pheomelanin.[3][4]

References

- 1. 3-Aminotyrosine | C9H12N2O3 | CID 160450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. eugenix.org [eugenix.org]

- 5. Properties of Site-Specifically Incorporated 3-Aminotyrosine in Proteins to Study Redox-Active Tyrosines: E. coli Ribonucleotide Reductase as a Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aminotyrosine | Unnatural Amino Acids | Tocris Bioscience [tocris.com]

- 7. The usefulness of this compound as a specific marker of pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of pheomelanin by measurement of aminohydroxyphenylalanine isomers with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Use of 3 aminotyrosine to examine pathway dependence of radical propagation in Escherichia coli ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Properties of Site-Specifically Incorporated 3-Aminotyrosine in Proteins To Study Redox-Active Tyrosines: Escherichia coli Ribonucleotide Reductase as a Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of 3-aminotyrosine to examine the pathway dependence of radical propagation in Escherichia coli ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Synthesis and Analysis of 4-Amino-3-hydroxyphenylalanine Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and analysis of 4-Amino-3-hydroxyphenylalanine, a significant biomarker for pheomelanin. Due to the limited availability of direct published synthesis protocols, this document outlines a plausible and robust synthetic route based on established organic chemistry principles. Furthermore, it details a validated analytical method for its quantification in biological samples and explores its relevance within the pheomelanin biosynthesis pathway.

Proposed Chemical Synthesis of this compound

A multi-step synthesis is proposed, commencing with a commercially available substituted benzaldehyde. The key transformations involve the introduction of the amino acid side chain via the Erlenmeyer-Plöchl reaction, followed by the reduction of a nitro group to the desired amine.

Proposed Synthetic Pathway Overview

The proposed three-step synthesis to obtain this compound is outlined below. The pathway begins with 3-hydroxy-4-nitrobenzaldehyde (B145838) and proceeds through an azlactone intermediate to introduce the amino acid backbone, concluding with the selective reduction of the nitro group.

Experimental Protocols for Proposed Synthesis

Step 1: Synthesis of 2-acetylamino-3-(3-hydroxy-4-nitrophenyl)acrylic acid (Azlactone Route Intermediate)

This step follows the principles of the Erlenmeyer-Plöchl synthesis[1][2][3][4][5].

-

Reagents: 3-hydroxy-4-nitrobenzaldehyde, N-acetylglycine, acetic anhydride (B1165640), sodium acetate (B1210297).

-

Methodology:

-

A mixture of 3-hydroxy-4-nitrobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent) in acetic anhydride (3 equivalents) is heated with stirring.

-

The reaction is typically heated to reflux for 1-2 hours.

-

After cooling, the mixture is poured into cold water to precipitate the crude azlactone.

-

The crude azlactone is then hydrolyzed, for example, by boiling with a dilute solution of sodium carbonate or sodium hydroxide, to open the ring and form the acrylic acid derivative.

-

Acidification of the solution precipitates the 2-acetylamino-3-(3-hydroxy-4-nitrophenyl)acrylic acid.

-

The product is collected by filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 3-Hydroxy-4-nitrophenylalanine

This step involves the reduction of the acrylic acid double bond.

-

Reagents: 2-acetylamino-3-(3-hydroxy-4-nitrophenyl)acrylic acid, red phosphorus, hydroiodic acid.

-

Methodology:

-

The unsaturated amino acid derivative from Step 1 is heated under reflux with hydroiodic acid and red phosphorus. This combination serves to both reduce the double bond and hydrolyze the acetyl group.

-

The reaction progress is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is cooled and filtered to remove excess phosphorus.

-

The filtrate is then concentrated under reduced pressure.

-

The crude 3-hydroxy-4-nitrophenylalanine can be purified by recrystallization or ion-exchange chromatography.

-

Step 3: Synthesis of this compound

The final step is the selective reduction of the nitro group to an amine[6][7][8][9].

-

Reagents: 3-Hydroxy-4-nitrophenylalanine, Palladium on carbon (10% Pd/C), Hydrogen gas, solvent (e.g., methanol (B129727) or ethanol).

-

Methodology:

-

3-Hydroxy-4-nitrophenylalanine is dissolved in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is connected to a hydrogen source and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through celite.

-

The solvent is evaporated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or preparative HPLC.

-

Summary of Proposed Synthesis Data

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Erlenmeyer-Plöchl | 3-hydroxy-4-nitrobenzaldehyde, N-acetylglycine, Ac₂O, NaOAc | Acetic Anhydride | Reflux | 1-2 | 70-80 |

| 2 | Reduction & Hydrolysis | Intermediate from Step 1, HI, Red Phosphorus | Hydroiodic Acid | Reflux | 4-6 | 60-70 |

| 3 | Nitro Reduction | Intermediate from Step 2, H₂, 10% Pd/C | Methanol | Room Temp. | 2-4 | 85-95 |

Note: The quantitative data in the table above is hypothetical and based on typical yields for analogous reactions. Actual yields would need to be determined experimentally.

Analytical Protocols for this compound

The primary application of this compound is as a specific marker for pheomelanin, often quantified in biological samples like hair and tissue. The standard analytical procedure involves reductive hydrolysis of the sample followed by HPLC analysis.

Analytical Workflow

The general workflow for the analysis of this compound from a biological matrix is depicted below. This process liberates the amino acid from the melanin (B1238610) polymer for subsequent chromatographic separation and detection.

Detailed HPLC Method

The following HPLC method is adapted from established protocols for the analysis of aminohydroxyphenylalanine isomers.

| Parameter | Specification |

| Column | SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm, 100 Å |

| Mobile Phase | A: AcetonitrileB: 100mM Ammonium AcetateIsocratic elution with 75:25 (A:B) |

| Flow Rate | 0.15 mL/min |

| Injection Volume | 1 µL |

| Detector | UV at 254 nm or Electrochemical Detector |

| Column Temperature | Ambient |

Biological Context: Pheomelanin Biosynthesis Pathway

This compound is not synthesized endogenously but is a chemical degradation product of pheomelanin. Understanding the pheomelanin biosynthesis pathway is crucial for interpreting the significance of this biomarker. The pathway starts with the amino acid tyrosine and diverges from the eumelanin (B1172464) pathway with the incorporation of cysteine.

The presence of cysteine is the key determinant for shunting dopaquinone into the pheomelanin pathway. The resulting pheomelanin polymer has a distinct reddish-yellow color and contains benzothiazine units derived from the cysteinyldopas[10][11][12][13][14]. Reductive hydrolysis of these units with hydriodic acid yields this compound, making its quantification a direct measure of pheomelanin content.

References

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 4. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand [wikiwand.com]

- 6. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin [mdpi.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. galaxy.ai [galaxy.ai]

- 11. pheomelanin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Melanin Synthesis Pathways [skinwhiteningscience.com]

Methodological & Application

Application Note: Analysis of 4-Amino-3-hydroxyphenylalanine using HPLC with Electrochemical Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxyphenylalanine (4-AHP) is a specific marker for pheomelanin, a type of melanin (B1238610) pigment. The quantification of 4-AHP is crucial in various research areas, including the study of pigmentation disorders, melanoma, and the photo-oxidative stress related to pheomelanin. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) offers a sensitive and selective method for the analysis of 4-AHP in biological samples. This application note provides a detailed protocol for the determination of 4-AHP using HPLC-ECD, including sample preparation, chromatographic conditions, and expected performance characteristics.

Principle

The method is based on the chemical degradation of pheomelanin to release 4-AHP, followed by separation and quantification using reversed-phase HPLC coupled with an electrochemical detector. The electrochemical detector provides high sensitivity and selectivity for the electroactive 4-AHP molecule, allowing for its detection at low concentrations in complex biological matrices.

Experimental Protocols

Sample Preparation: Reductive Hydrolysis of Pheomelanin

This protocol describes the chemical degradation of pheomelanin-containing samples to yield 4-AHP.[1]

Materials:

-

Sample containing pheomelanin (e.g., tissue homogenate, cell culture)

-

Deionized water

-

57% Hydriodic acid (HI)

-

Hypophosphorous acid (H3PO2)

-

Ten-Broeck glass homogenizer

Procedure:

-

Homogenize the sample in deionized water using a Ten-Broeck glass homogenizer to a concentration of 10 mg/mL. If the sample weight is less than 5 mg, use 0.5 mL of water.

-

Transfer a 100 µL aliquot of the homogenate to a reaction vial.

-

Add 57% hydriodic acid (HI) in the presence of hypophosphorous acid (H3PO2).

-

Heat the mixture at 130°C for 20 hours to achieve reductive hydrolysis.

-

After cooling, the sample is ready for HPLC-ECD analysis.

HPLC-ECD Analysis

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

Electrochemical detector with a glassy carbon working electrode

Chromatographic Conditions:

| Parameter | Value |

| Column | SeQuant® ZIC-HILIC, PEEK, 150 x 2.1 mm, 3.5 µm, 100 Å or a similar reversed-phase column |

| Mobile Phase | 25 mM Ammonium acetate (B1210297) with sodium octanesulfonate as an ion-pairing reagent.[2][3] The exact composition may need optimization. A common starting point is a mixture of acetonitrile (B52724) and the aqueous buffer (e.g., 75:25, v/v). |

| Flow Rate | 0.15 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Electrochemical Detector Settings:

| Parameter | Value |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Potential | +0.6 to +0.8 V (optimization is recommended for the specific application and instrument) |

Data Presentation

The following table summarizes the expected quantitative data for the analysis of 4-AHP using HPLC-ECD.

| Parameter | Value | Reference |

| Linearity | 0 - 2 ng injected | [2] |

| 0 - 850 ng per sample | [4] | |

| Correlation Coefficient (r) | > 0.99 | Assumed based on linearity data |

| Limit of Detection (LOD) | To be determined experimentally. As a reference for a related compound, 4,8-DiMeIQx, the LOD was 2.5 ng/g. | [5] |

| Limit of Quantification (LOQ) | To be determined experimentally. | |

| Reproducibility | Total imprecision below 5.6% for the overall analysis of pheomelanin markers. | [4] |

Mandatory Visualization

Caption: Workflow for the analysis of 4-AHP from pheomelanin.

Signaling Pathway

The analysis of 4-AHP is based on the chemical degradation of the pheomelanin polymer, not a biological signaling pathway. The workflow diagram above illustrates the experimental process. The biosynthetic pathway of pheomelanin, from which 4-AHP is derived, is shown below.

Caption: Biosynthesis of pheomelanin leading to 4-AHP precursor.

References

- 1. Chemical degradation and determination of pheomelanin and eumelanin markers [protocols.io]

- 2. HPLC analysis of pheomelanin degradation products in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of pheomelanin by measurement of aminohydroxyphenylalanine isomers with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest [mdpi.com]

Application Notes and Protocols for 4-Amino-3-hydroxyphenylalanine Quantification in Hair and Skin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxyphenylalanine (4-AHP) is a specific marker for pheomelanin, the reddish-yellow pigment found in hair and skin. The quantification of 4-AHP is crucial for understanding the composition of melanin (B1238610) and its role in photoprotection, melanoma development, and other pigmentation-related conditions. This document provides detailed protocols for the sample preparation and quantification of 4-AHP in both hair and skin tissues using reductive hydrolysis followed by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Signaling Pathway: Pheomelanin Synthesis and 4-AHP Origin

The synthesis of pheomelanin begins with the amino acid tyrosine, which is converted to dopaquinone (B1195961). In the presence of cysteine, dopaquinone is diverted from the eumelanin (B1172464) pathway to form cysteinyldopas. These precursors then undergo oxidative polymerization to form the complex pheomelanin polymer. 4-AHP is not naturally present in tissues; it is a specific degradation product released from the benzothiazine units of pheomelanin upon reductive hydrolysis with hydriodic acid (HI).

Experimental Protocols

I. Sample Preparation: Hair

This protocol outlines the steps for extracting 4-AHP from hair samples.

1. Hair Sample Washing:

-

Wash hair samples sequentially with a mild detergent solution, followed by distilled water, and finally methanol (B129727) to remove external contaminants.

-

Dry the washed hair samples completely at room temperature or in a desiccator.

2. Hair Sample Hydrolysis:

-

Weigh approximately 10-20 mg of the dried hair into a hydrolysis tube.

-

Add 1 mL of 6 M hydriodic acid (HI).

-

Seal the tube under nitrogen or argon to prevent oxidation.

-

Heat the sample at 130°C for 20 hours.

3. Post-Hydrolysis Processing:

-

Cool the hydrolysate to room temperature.

-

Filter the hydrolysate to remove any solid debris.

-

Evaporate the HI under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable buffer for HPLC analysis (e.g., 0.1 M acetic acid).

II. Sample Preparation: Skin

This protocol is adapted for skin tissue, including biopsies and cultured cells.

1. Skin Sample Homogenization:

-

Weigh the skin tissue sample (typically 10-50 mg).

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

For cultured cells, harvest and wash the cell pellet.

2. Skin Sample Hydrolysis:

-

To the tissue homogenate or cell pellet, add 1 mL of 6 M hydriodic acid (HI).

-

Seal the tube under an inert atmosphere (nitrogen or argon).

-

Heat the sample at 130°C for 20 hours.

3. Post-Hydrolysis Processing and Solid-Phase Extraction (SPE):

-

Cool the hydrolysate and centrifuge to pellet any debris.

-

The Association of Official Analytical Chemists (AOAC) recommends a solid-phase extraction cleanup step for complex matrices like skin.

-

Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.

-

Load the supernatant from the hydrolysate onto the SPE cartridge.

-

Wash the cartridge with 0.1 M HCl to remove interfering substances.

-

Elute the aminohydroxyphenylalanines with a suitable solvent, such as 2 M ammonium (B1175870) hydroxide (B78521) in 50% methanol.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

Experimental Workflow

HPLC-ECD Analysis

Instrumentation: A standard HPLC system equipped with an electrochemical detector is required.

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier is typical. A common mobile phase is 0.1 M sodium acetate (B1210297) buffer (pH 4.0) containing 1% methanol.

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Injection Volume: 20 µL.

-

Temperature: Ambient or controlled at 25°C.

Electrochemical Detector (ECD) Conditions:

-